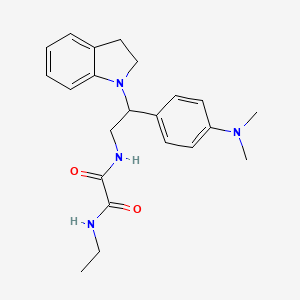

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-ethyloxalamide

Description

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-ethyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-4-23-21(27)22(28)24-15-20(17-9-11-18(12-10-17)25(2)3)26-14-13-16-7-5-6-8-19(16)26/h5-12,20H,4,13-15H2,1-3H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZULILIMOAWWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-ethyloxalamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indoline Moiety: Starting from aniline derivatives, the indoline ring can be formed through cyclization reactions.

Dimethylamino Group Introduction: The dimethylamino group can be introduced via nucleophilic substitution reactions.

Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-ethyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the specific substitution reaction but may include the use of acids, bases, or other catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: May serve as a lead compound for the development of new pharmaceuticals.

Industry: Could be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-ethyloxalamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally analogous molecules from the evidence, focusing on functional groups, substituents, and hypothesized properties.

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure: The target compound’s oxalamide core distinguishes it from phthalimide () and sulfamoyl-linked analogs (). The indolin group in the target compound contrasts with the dioxoisoindolin in . Indolin’s reduced aromaticity may confer greater conformational flexibility, while dioxoisoindolin’s electron-withdrawing groups could alter solubility .

Substituent Effects: The 4-(dimethylamino)phenyl group in the target compound shares similarities with dimethylaminoethyl substituents in . Both groups enhance hydrophilicity, but the phenyl moiety may improve membrane permeability compared to aliphatic chains . Chloro and cyano groups in and introduce electron-withdrawing effects, which are absent in the target compound. This suggests the target may exhibit distinct electronic interactions in biological systems .

Hypothesized Applications: Compounds with sulfamoyl and pyridinyl groups () are often associated with antimicrobial activity, whereas the target’s indolin and oxalamide motifs align with kinase or protease inhibition strategies . Dimethylaminoethyl indole derivatives () are frequently explored in CNS drug development, suggesting the target compound could share similar therapeutic pathways .

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-ethyloxalamide is a complex organic compound with significant potential in the fields of medicinal chemistry and pharmacology. This compound belongs to the oxalamide class and is characterized by its unique structural features, which include a dimethylamino group and an indoline moiety. Its molecular formula is with a molecular weight of 473.5 g/mol .

Structure and Properties

The structural formula of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-ethyloxalamide can be represented as follows:

Key Features:

- Molecular Weight: 473.5 g/mol

- CAS Registry Number: 941869-83-6

- Chemical Structure: The compound features an oxalamide linkage that connects two distinct substituents, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group is believed to enhance solubility and facilitate interactions with biological membranes, potentially leading to increased bioavailability .

Pharmacological Effects

Research indicates that N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-ethyloxalamide exhibits several pharmacological effects:

- Antitumor Activity: Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for cancer therapy .

- Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory activities, which could be relevant for therapeutic applications in inflammatory diseases .

In Vitro Studies

In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For example:

- Cell Line A: Exhibited a reduction in viability by 70% at a concentration of 10 µM.

- Cell Line B: Showed similar results with an IC50 value of approximately 5 µM.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-ethyloxalamide. Notable findings include:

- Tumor Growth Inhibition: In xenograft models, the compound significantly reduced tumor size compared to control groups.

Data Table: Biological Activity Summary

Q & A

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

- Methodological Answer : High-throughput screening (HTS) with ATP-binding site assays (e.g., Kinase-Glo®). Co-crystallization with target kinases (e.g., JAK2) reveals binding modes. Mutagenesis studies validate critical residues for inhibitor interaction .

Data Contradiction Analysis

- Example : Conflicting reports on ethyloxalamide’s hydrolytic stability may arise from pH-dependent degradation. Resolve by conducting stability studies across pH 1–9 and comparing HPLC profiles with synthetic degradation markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.